molecular formula C25H28N6O5 B2531261 ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate CAS No. 500862-24-8

ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate

Cat. No.: B2531261
CAS No.: 500862-24-8
M. Wt: 492.536
InChI Key: BYYQHENPOQHMFM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a trisubstituted 1,3,5-triazine derivative characterized by:

  • Morpholino group at position 6 of the triazine ring, enhancing solubility and hydrogen-bonding capacity due to its polar tertiary amine structure .
  • A central triazine core, known for its role in pharmaceuticals, agrochemicals, and materials science due to its stability and versatility .

Potential Applications: Triazine derivatives are frequently explored as kinase inhibitors (e.g., PI3K inhibitors ), agrochemicals (e.g., sulfonylurea herbicides ), and light stabilizers .

Properties

IUPAC Name

ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQHENPOQHMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 4-aminobenzoic acid ethyl ester under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate exhibit significant anticancer properties. The triazine moiety in the structure has been linked to the inhibition of cancer cell proliferation. For instance, derivatives of triazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties

The presence of the morpholine ring contributes to the compound's antimicrobial activity. Research has demonstrated that similar morpholine-containing compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antiseptic agents.

Antiviral Applications

Compounds with triazine structures have been investigated for their antiviral properties. This compound could be explored for its ability to inhibit viral replication, particularly in the context of emerging viral infections.

UV Absorption and Stabilization

The compound's structure suggests potential applications as a UV absorber in polymers and coatings. The ethoxycarbonyl group enhances its ability to absorb UV radiation, making it suitable for use in formulations that require protection from photodegradation.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries.

Synthesis and Characterization

A study documented the synthesis of this compound through a multi-step reaction involving the coupling of various intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the compound.

Biological Testing

In vitro testing revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent. Further studies are ongoing to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .

Biological Activity

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₂₁H₂₃N₅O₄
  • Molecular Weight : 393.44 g/mol
  • IUPAC Name : this compound

This compound features a triazine ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with triazine cores have been reported to possess antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Activity

The compound's potential anticancer effects have also been explored. Research indicates that similar triazine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators .

Case Study: Anticancer Activity

A study involving a related triazine compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxycarbonyl group or alterations in the morpholine moiety could enhance biological activity or selectivity towards specific targets.

Table 2: SAR Insights from Related Studies

ModificationEffect on Activity
Ethoxycarbonyl GroupIncreased lipophilicity
Morpholine SubstitutionEnhanced cellular uptake
Triazine Ring AlterationBroadened spectrum of activity

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name/ID Substituents on Triazine Core Key Functional Differences Potential Biological Activity References
Target Compound 6-Morpholino, 4-(4-ethoxycarbonylanilino), 2-anilino Ethoxycarbonyl groups enhance lipophilicity Kinase inhibition, agrochemicals
Compound 21 (Bis-morpholino triazine) 4,6-Dimorpholino, ureido linkage to benzoate Increased polarity from bis-morpholino groups PI3K inhibition
I-6230 (Ethyl benzoate derivative) 4-Pyridazin-3-ylphenethylamino Pyridazine ring enhances aromaticity Antimicrobial/anticancer
Metsulfuron methyl ester 4-Methoxy-6-methyl, sulfonylurea linkage Sulfonylurea group confers herbicidal activity Herbicide
4-Chloro-N-methyl-6-morpholino triazine 6-Morpholino, 4-chloro, N-methylaniline Chloro group increases reactivity for substitutions Intermediate for drug synthesis
Morpholine carbodithioate derivative Carbodithioate group, 4-methoxyanilino Sulfur atoms improve metal-binding capacity Chelation/antioxidant activity

Key Research Findings

  • Morpholino Substitution: Compounds with morpholino groups (e.g., target compound, Compound 21) exhibit superior solubility and bioavailability compared to chloro or methyl analogs .
  • Triazine Core Modifications : Introducing heterocycles (e.g., pyridazine in I-6230) enhances aromatic interactions in receptor binding .
  • Agrochemical vs. Pharmaceutical Applications: Sulfonylurea derivatives dominate herbicide markets , while morpholino-triazines are prioritized in drug discovery .

Q & A

Q. What are the key steps in synthesizing ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate?

The synthesis typically involves sequential nucleophilic substitution reactions on a 1,3,5-triazine core. For example:

  • Step 1 : React 2,4,6-trichloro-1,3,5-triazine with 4-(ethoxycarbonyl)aniline to substitute one chlorine atom .
  • Step 2 : Introduce morpholine via nucleophilic substitution at the 6-position of the triazine ring .
  • Step 3 : Couple the resulting intermediate with ethyl 4-aminobenzoate using a coupling agent (e.g., EDCI/HOBt) under inert conditions . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., morpholine protons at δ ~3.6–3.8 ppm, triazine carbons at δ ~165–170 ppm) .
  • IR spectroscopy : Peaks for ester C=O (~1720 cm1^{-1}), triazine C=N (~1550 cm1^{-1}), and secondary amine N–H (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ expected at ~509.5 g/mol) .

Q. What preliminary biological assays are suitable for this compound?

Initial screening includes:

  • Antioxidant activity : ABTS+^+ radical scavenging assay, with EC50_{50} values calculated against standards like Trolox .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Enzyme inhibition : Kinase or phosphodiesterase inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or nanoformulation .
  • Metabolic profiling : LC-MS/MS to identify metabolites in plasma or liver microsomes .
  • Structure-activity relationship (SAR) studies : Modify the morpholine or benzoate groups to improve stability .

Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., PDE4B or EGFR kinases) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • QSAR models : Train on triazine derivatives with known IC50_{50} values to predict activity .

Q. How can reaction yields be optimized during scale-up synthesis?

Key factors:

  • Catalyst selection : Pd(dppf)Cl2_2 for Suzuki couplings (improves aryl-aryl bond formation efficiency) .
  • Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., triazine ring degradation at >100°C) .
  • Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) for intermediates .

Key Notes

  • Triazine derivatives show promise in kinase inhibition and antioxidant applications but require rigorous SAR studies .
  • Computational tools are indispensable for rational design but must be validated with experimental data .

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